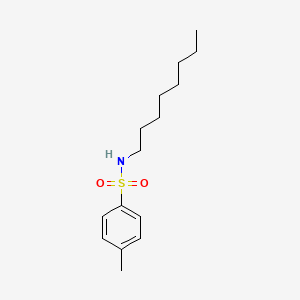
4-methyl-N-octylbenzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-octylbenzenesulfonamide is a chemical compound with the molecular formula C15H25NO2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .
Synthesis Analysis
The synthesis of sulfonamides, including this compound, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method tends to produce a greater yield compared to other methods .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a sulfonamide group and an octyl chain attached to it . The molecular weight of this compound is 283.436 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Methylbenzenesulfonamide derivatives have been synthesized and characterized for their potential as HIV-1 infection prevention agents. For instance, a novel compound, 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, shows promise for drug development (Cheng De-ju, 2015).
Structural and Electronic Properties
- A new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been synthesized and characterized, showing potential for various applications. The study included a comprehensive analysis of its structural and electronic properties, providing insights for further research and development (P. Murthy et al., 2018).
Antibacterial Applications
- Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been studied for their antibacterial properties. These compounds displayed potent antibacterial effects and moderate to weak enzyme inhibition capabilities (M. Abbasi et al., 2015).
Antimicrobial Activity
- The antimicrobial activity of 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide was investigated. This compound exhibited significant antibacterial and antifungal activities, highlighting its potential in antimicrobial applications (B. Eren et al., 2018).
Catalysis and Chemical Reactions
- 4-Methylbenzenesulfonamide derivatives have been utilized in various chemical reactions, such as the intramolecular Pauson-Khand reaction and the Baylis-Hillman reaction, demonstrating their utility in organic synthesis (Mittun C. Patel et al., 2003); (M. Shi & Y. Xu, 2001).
Anticancer Research
- Some dibenzensulfonamides were synthesized and tested for their anticancer effects. These compounds showed significant inhibition of tumor-associated human carbonic anhydrase isoenzymes and induced apoptosis and autophagy in cancer cells (H. Gul et al., 2018).
Additional Research Areas
- Other research areas include the study of sulfonamide derivatives in the context of drug design, crystallography, computational chemistry, and electrochemistry (J. Mague et al., 2014); (Brock A. Stenfors & F. Ngassa, 2020); (M. González-Álvarez et al., 2013).
Wirkmechanismus
Target of Action
4-Methyl-N-Octylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act by inhibiting bacterial DNA synthesis . They are competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydropteroate, a precursor of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleic acids. Therefore, the inhibition of this pathway leads to a decrease in bacterial DNA synthesis .
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of bacterial DNA synthesis by this compound leads to a halt in bacterial growth and replication .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-octylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-3-4-5-6-7-8-13-16-19(17,18)15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKHEWHJVBLKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389056 | |
| Record name | Benzenesulfonamide, 4-methyl-N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-31-8 | |
| Record name | Benzenesulfonamide, 4-methyl-N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)
![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
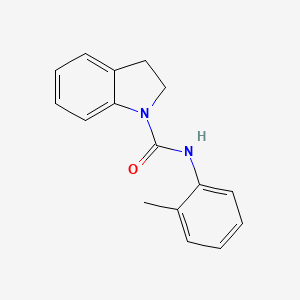
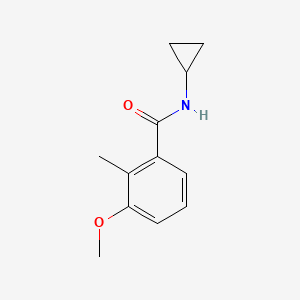
![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)


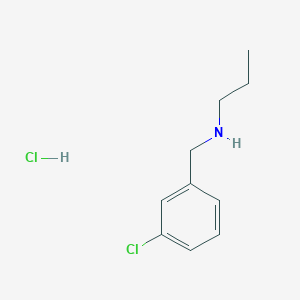

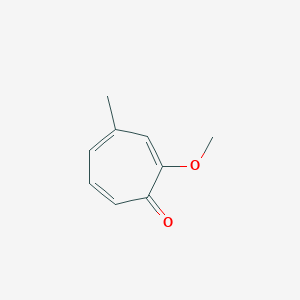

![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)
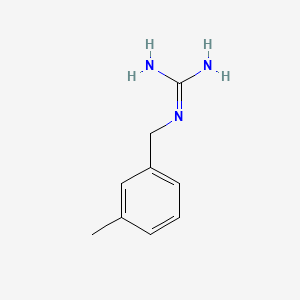
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)
